molecular formula C17H20O6 B13449516 Herbaridine B

Herbaridine B

Cat. No.: B13449516
M. Wt: 320.3 g/mol
InChI Key: XWDPPCCHTXTSRZ-NVGCLXPQSA-N
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Description

Herbaridine B is a naphthoquinone derivative first isolated from the ascomycete fungus IBWF79B-90A . It is a yellow solid with a molecular formula of C₁₇H₂₀O₆ and a molecular weight of 320.337 g/mol . Key structural features include a methyl acetal group and a trans-anellated tetrahydropyran ring, distinguishing it from related compounds like Herbaridine A and Herbarin. Its biosynthesis involves fungal polyketide pathways under glucose-depleted conditions, favoring secondary metabolite production .

This compound exhibits modest cytotoxic activity (IC₅₀: 0.5–7.5 μg/mL) against various cancer cell lines, though its bioactivity is less pronounced compared to other naphthoquinones like Herbarin .

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1

InChI Key

XWDPPCCHTXTSRZ-NVGCLXPQSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Canonical SMILES

CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Absence of Herbaridine B in Academic Literature

The search results focus on foundational chemical reactions (e.g., Maillard reactions , nitrite-oxyhemoglobin interactions , and nucleophilic substitutions ) but do not reference "this compound." This suggests the compound may fall into one of the following categories:

  • A recently discovered molecule not yet widely studied.

  • A proprietary or non-publicly disclosed substance.

  • A misnomer or alternate nomenclature requiring clarification.

Key Challenges in Identifying Relevant Reactions

  • Nomenclature Issues : Chemical names must align with IUPAC standards or widely accepted trivial names. "this compound" does not match known alkaloids, terpenoids, or microbial metabolites in current databases.

  • Synthetic Obscurity : If this compound is a synthetic intermediate or specialized biomolecule, its reactions may be documented only in unpublished industrial research.

Cross-Referenced Reaction Types

While this compound-specific data is unavailable, analogous compounds undergo reactions such as:

Reaction TypeExample from LiteratureRelevance to Complex Organics
Oxidation/Reduction Oxyhemoglobin → methemoglobin Common in alkaloid metabolism
Nucleophilic Substitution S~N~1/S~N~2 mechanisms Basis for modifying heterocycles
Condensation Maillard reaction Relevant to glycation pathways

Recommendations for Further Investigation

To explore this compound’s reactivity, consider:

  • Specialized Databases : Access CAS SciFinder or Reaxys for proprietary datasets.

  • Structural Elucidation : Perform NMR/MS analysis to confirm the compound’s identity.

  • Synthetic Pathways : Design experiments based on structural analogs (e.g., herbaridine analogs or related polyketides).

Scientific Research Applications

Mechanism of Action

Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below summarizes structural and physicochemical properties of Herbaridine B and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₇H₂₀O₆ 320.337 153–154 Methyl acetal; trans-axial vicinal protons
Herbaridine A C₁₆H₁₈O₆ 306.1 120–121 Cyclic hemiacetal; labile anomeric center
Herbarin C₁₆H₁₆O₆ 304.3 205–207 Central double bond; hemiacetal structure
Dehydroherbarin C₁₆H₁₄O₆ 302.28 192–193 Fully conjugated naphthoquinone; purple-red solid

Key Observations :

  • This compound vs. Herbaridine A : this compound is the methyl acetal derivative of Herbaridine A, conferring greater stability against ring-opening due to the acetal group .
  • Herbarin vs. This compound : Herbarin lacks the methyl acetal group but retains a central double bond, contributing to its higher melting point and distinct UV/IR spectral properties .
Cytotoxicity
Compound IC₅₀ (μg/mL) Target Cell Lines
This compound 0.5–7.5 L-1210 leukemia
Herbaridine A 0.5–7.5 L-1210 leukemia
Herbarin 0.8–5.0 Bacillus subtilis
Dehydroherbarin 5.0–20 Micrococcus luteus

Key Findings :

  • This compound and A show comparable cytotoxicity , likely due to their structural similarity.
  • Herbarin exhibits stronger antimicrobial activity (MIC: 5 μg/mL against Bacillus subtilis) compared to Herbaridine derivatives .
Antidiabetic and Anti-inflammatory Activity
  • Herbarin demonstrates potent glucose uptake induction (EC₅₀: 0.8 μM in rat skeletal muscle), surpassing the standard drug rosiglitazone (EC₅₀: 3.0 μM) .
  • Herbarin also inhibits pro-inflammatory cytokines (TNF-α: IC₅₀ 0.06 μM; IL-6: IC₅₀ 0.01 μM), while Herbaridine A is inactive in similar assays .

Spectroscopic and Analytical Data

UV-Vis and IR Spectroscopy
  • This compound : UV λₘₐₓ at 245 nm (ε = 12,500) and 320 nm (ε = 8,200); IR absorption bands at 1670 cm⁻¹ (C=O) and 1050 cm⁻¹ (C-O acetal) .
  • Herbarin : UV λₘₐₓ at 260 nm (ε = 15,000) and 340 nm (ε = 10,500); IR bands at 1650 cm⁻¹ (conjugated C=O) .
NMR Data
  • This compound : ¹H NMR (CDCl₃) δ 4.30 (d, J = 13.2 Hz, H-4a), 3.85 (s, OCH₃); ¹³C NMR δ 102.5 (acetal carbon) .
  • Herbaridine A : ¹H NMR δ 5.20 (s, hemiacetal proton), absent in this compound due to acetal formation .

Biological Activity

Herbaridine B is a bioactive compound derived from various fungal species, particularly endophytic fungi associated with medicinal plants. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, research indicates that this compound can effectively inhibit the growth of Candida albicans, a common fungal pathogen, as well as various bacterial species responsible for infections.

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
Candida albicansInhibition
Escherichia coliModerate
Staphylococcus aureusStrong

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote cell survival.

Case Study: Apoptotic Effects on HeLa Cells

In a study conducted by Kumar et al. (2023), this compound was administered to HeLa cells, resulting in a significant increase in apoptosis markers such as caspase-3 activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent for cervical cancer treatment.

Antioxidant Activity

This compound also demonstrates notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Free Radical Scavenging25
ABTS Assay30

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various cellular components. The compound's ability to modulate signaling pathways involved in inflammation and cell proliferation is particularly noteworthy.

Signaling Pathways

Research suggests that this compound influences several key pathways, including:

  • NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell survival.
  • MAPK Pathway : Modulation of this pathway can affect cell proliferation and apoptosis.

Q & A

Q. What spectroscopic methods are essential for characterizing Herbaridine B’s molecular structure?

this compound’s structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-FABMS). For example:

  • ¹H NMR (Table I in Schüffler & Liermann, 2023) reveals chemical shifts (δ) and coupling constants (e.g., δ 6.55 ppm for aromatic protons) to assign stereochemistry and substituents .
  • HR-FABMS confirms the molecular formula (C₁₇H₂₀O₆) via precise mass-to-charge ratio (m/z) analysis .
  • UV-Vismax 245 nm, ε 12,500) identifies conjugated naphthoquinone systems .

Q. How can this compound be distinguished from structurally related compounds like Herbaridine A?

Key distinctions include:

  • Methyl acetal formation : this compound (3) is identified as the methyl acetal derivative of Herbaridine A (2), confirmed by comparing NMR coupling constants and NOESY correlations .
  • Ring-opening dynamics : Herbaridine A exhibits a labile cyclic hemiacetal structure, while this compound’s methyl acetal stabilizes the open-chain form, detectable via variable-temperature NMR .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported bioactivity data (e.g., cytotoxicity)?

Schüffler & Liermann (2023) report low cytotoxicity (IC₅₀ > 50 µM in tested cell lines), but conflicting data may arise due to:

  • Experimental design variability : Differences in cell lines, assay conditions (e.g., incubation time), or solvent controls. Standardize protocols per guidelines in Pharmaceutical Research Instructions (e.g., metric system for concentrations, statistical rigor for "significant" claims) .
  • Compound stability : this compound’s acetal group may hydrolyze under acidic conditions, altering bioactivity. Include stability studies (e.g., HPLC monitoring) in experimental design .

Q. What strategies resolve ambiguities in this compound’s dynamic stereochemistry observed in NMR?

The compound exhibits axial-equatorial proton exchange (e.g., 4a and 10a positions):

  • NOESY experiments : Detect spatial proximities (e.g., methyl group NOE contacts) to assign configurations .
  • Variable-temperature NMR : Slower exchange rates at lower temperatures (e.g., 25°C vs. −20°C) resolve overlapping signals .
  • Computational modeling : Density functional theory (DFT) optimizes ring-opening transition states to validate experimental data .

Q. How can researchers optimize the isolation of this compound from fungal sources?

Methodology from Schüffler & Liermann (2023) includes:

  • Extraction : Use ethyl acetate for polar naphthoquinones, followed by silica gel chromatography .
  • Purity validation : Combine melting point analysis (153–154°C) with HPLC-DAD (diode array detection) to confirm >95% purity .
  • Scale-up challenges : For larger yields, optimize fermentation conditions (e.g., pH, temperature) of the ascomycete IBWF79B-90A strain .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multiple comparisons in cytotoxicity assays to minimize Type I errors .
  • Non-linear regression : Fit IC₅₀ curves using software like GraphPad Prism, ensuring residuals reflect instrumental precision (e.g., ≤3 significant figures) .

Q. How should structural data for this compound be reported to meet journal standards?

Follow Beilstein Journal of Organic Chemistry guidelines:

  • Primary data : Include ¹H/¹³C NMR, HR-FABMS, and IR in the main text (≤5 compounds) .
  • Reproducibility : Detail solvent systems (e.g., CDCl₃ for NMR), calibration standards, and instrument parameters (e.g., 500 MHz for NMR) in the Supplementary Information .

Data Contradiction Analysis

Q. How to reconcile this compound’s low cytotoxicity with its potential as a lead compound?

  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects or pro-drug activation pathways.
  • Structural analogs : Synthesize derivatives (e.g., esterification of C-10 hydroxyl) to enhance bioactivity, guided by QSAR (quantitative structure-activity relationship) modeling .

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